The Discovery and Characterization of Bafilomycin C1 from Streptomyces
The Discovery and Characterization of Bafilomycin C1 from Streptomyces
A Technical Guide for Researchers and Drug Development Professionals
Abstract
Bafilomycin C1, a member of the plecomacrolide family of antibiotics, is a secondary metabolite produced by various species of the genus Streptomyces. First isolated from Streptomyces griseus in 1983, it has garnered significant interest within the scientific community due to its potent and specific inhibitory activity against vacuolar-type H+-ATPases (V-ATPases) and P-type ATPases. This technical guide provides an in-depth overview of the discovery, biosynthesis, isolation, and characterization of Bafilomycin C1, with a focus on presenting quantitative data and detailed experimental protocols relevant to researchers, scientists, and drug development professionals.
Introduction
Bafilomycins are a class of macrolide antibiotics characterized by a 16-membered lactone ring.[1] Since their initial discovery, numerous analogs have been isolated from various Streptomyces species, each exhibiting a range of biological activities, including antifungal, antiparasitic, and antitumor properties.[2] Bafilomycin C1 is of particular interest due to its well-defined inhibitory action on key cellular proton pumps, making it a valuable tool for studying physiological processes and a potential lead compound in drug discovery. This document serves as a comprehensive resource, consolidating the core technical information on Bafilomycin C1.
Discovery and Producing Organisms
Bafilomycin C1 was first reported in 1983 as a product of Streptomyces griseus.[2] Subsequent research has identified other Streptomyces species capable of producing Bafilomycin C1 and other analogs, including:
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Streptomyces lohii : A marine microorganism known to produce a range of bafilomycins and has been a key organism for elucidating the bafilomycin biosynthetic pathway.[3]
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Streptomyces sp. YIM56209 : An endophytic actinomycete that produces a variety of known and novel bafilomycins, including Bafilomycin C1.[4]
The production of Bafilomycin C1 is often concurrent with other analogs, such as Bafilomycin A1 and B1, with the relative yields being highly dependent on the producing strain and fermentation conditions.
Biosynthesis of Bafilomycin C1
The biosynthesis of Bafilomycin C1 is intricately linked to that of Bafilomycin A1. In Streptomyces lohii, the post-polyketide synthase (PKS) tailoring steps that lead to the formation of Bafilomycin C1 have been elucidated. The pathway involves the enzymatic conversion of Bafilomycin A1.[3]
A key step in this pathway is the transfer of a fumarate (B1241708) moiety to the 21-hydroxyl group of Bafilomycin A1, a reaction catalyzed by a fumaryl (B14642384) transferase. This enzymatic transformation converts Bafilomycin A1 into Bafilomycin C1.[3]
Experimental Protocols
Fermentation of Streptomyces lohii for Bafilomycin Production
This protocol is adapted from studies on Streptomyces lohii and can be optimized for other producing strains.
a) Media Preparation:
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Seed Medium (2xYT):
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Tryptone: 16 g/L
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Yeast Extract: 10 g/L
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NaCl: 5 g/L
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Production Medium:
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Soybean Oil: 60 g/L
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Glucose: 20 g/L
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Soybean Flour: 20 g/L
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Corn Syrup: 1.5 g/L
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NZ-amine: 2 g/L
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Yeast Extract: 1 g/L
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NaNO₃: 8 g/L
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NaCl: 5 g/L
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(NH₄)₂SO₄: 6 g/L
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K₂HPO₄: 0.3 g/L
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CaCO₃: 8 g/L
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Adjust pH to 7.1 before sterilization.
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b) Fermentation Procedure:
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Inoculate a single colony of S. lohii into 50 mL of 2xYT seed medium in a 250 mL flask.
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Incubate at 28°C with shaking at 220 rpm for 2 days.
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Transfer 3 mL of the seed culture to 30 mL of production medium in a 250 mL flask.
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Incubate at 28°C with shaking at 250 rpm for 7 days.
Extraction and Purification of Bafilomycin C1
The following protocol outlines a general procedure for the extraction and purification of bafilomycins from the fermentation broth.
a) Extraction:
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Centrifuge the fermentation broth (e.g., 5 L) at 6,000 rpm for 10 minutes to separate the mycelia and oil phase from the aqueous phase.
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Discard the aqueous phase.
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Extract the mycelia and oil phase twice with a 2-fold volume of methanol (B129727).
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Combine the methanol extracts and concentrate under reduced pressure using a rotary evaporator.
b) Purification:
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Dissolve the crude extract in a minimal amount of methanol/dichloromethane (1:1, v/v).
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Apply the dissolved extract to a silica (B1680970) gel column.
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Elute the column with a gradient of petroleum ether/ethyl acetate, starting from a ratio of 10:1 to 3:1 (v/v).
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Collect fractions and monitor by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
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Combine fractions containing Bafilomycin C1 and concentrate under reduced pressure.
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For higher purity, perform semi-preparative HPLC on a C18 column with a suitable gradient of acetonitrile (B52724) and water.
Quantitative Data
Physicochemical Properties and Spectroscopic Data
| Property | Value | Reference |
| Molecular Formula | C₃₉H₆₀O₁₂ | |
| Molecular Weight | 720.9 g/mol | |
| Appearance | Solid | |
| Purity | >98% (Commercially available) | |
| Solubility | Soluble in ethanol (B145695) and DMSO |
Table 1: Physicochemical Properties of Bafilomycin C1
| Spectroscopic Data | Details | Reference |
| ¹H NMR (CDCl₃) | Data for similar bafilomycins (B1, B2) are available, detailed assignments for C1 are inferred by comparison. | [1] |
| ¹³C NMR (CDCl₃) | Data for similar bafilomycins (B1, B2) are available, detailed assignments for C1 are inferred by comparison. | [1] |
| High-Resolution MS | HR-MS data for various bafilomycins confirm the molecular formula. | [3] |
Table 2: Spectroscopic Data for Bafilomycin C1
Note: Detailed and assigned NMR data specifically for Bafilomycin C1 is sparse in the literature; data is often reported for the more common analog, Bafilomycin A1, or as part of a mixture of bafilomycins.
Biological Activity
Bafilomycin C1 exhibits potent inhibitory activity against specific ATPases.
| Target | Activity | Value | Reference |
| P-type ATPase | Inhibition constant (Ki) | 11 µM | [2] |
| V-type H+-ATPase | Potent, specific, and reversible inhibitor | - | [5] |
| Na+/K+-ATPase | Inhibitor | - | |
| Human Cancer Cell Lines | IC₅₀ (BGC-823) | 1.83 µM | [5] |
Table 3: Biological Activity of Bafilomycin C1
Note: While widely cited as a V-ATPase inhibitor, specific IC₅₀ or Ki values for Bafilomycin C1 against this target are not consistently reported in readily available literature.
Mechanism of Action: V-ATPase Inhibition
The primary molecular target of Bafilomycin C1 is the vacuolar-type H+-ATPase (V-ATPase). This multi-subunit enzyme is responsible for acidifying various intracellular compartments, such as lysosomes and endosomes, by pumping protons across their membranes.
By inhibiting V-ATPase, Bafilomycin C1 disrupts this proton gradient, leading to an increase in the pH of these organelles. This, in turn, impairs the function of pH-dependent enzymes and processes, including protein degradation and receptor recycling. The inhibition of V-ATPase is a key mechanism underlying many of the observed biological effects of bafilomycins, including the disruption of autophagy.
Conclusion
Bafilomycin C1, a natural product from Streptomyces, remains a significant molecule for cell biology research and has potential applications in drug development. Its well-characterized inhibitory effects on V-ATPases and P-type ATPases make it an invaluable tool for dissecting fundamental cellular processes. This technical guide provides a consolidated resource of the essential data and methodologies related to Bafilomycin C1, aiming to facilitate further research and application of this potent macrolide. Further studies to fully elucidate the specific inhibitory constants against various V-ATPase isoforms and to optimize fermentation yields will be crucial for advancing its utility.
References
- 1. researchgate.net [researchgate.net]
- 2. Bafilomycin - Wikipedia [en.wikipedia.org]
- 3. Complete elucidation of the late steps of bafilomycin biosynthesis in Streptomyces lohii - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bafilomycins produced by an endophytic actinomycete Streptomyces sp. YIM56209 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
